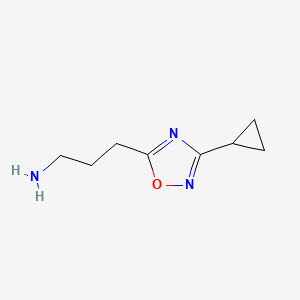

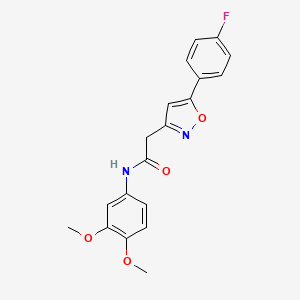

![molecular formula C8H9N5 B2539174 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- CAS No. 58360-85-3](/img/structure/B2539174.png)

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” is a chemical compound with the molecular formula C5H5N5 . It has a molecular weight of 135.1267 . This compound is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . One study described the design and synthesis of a new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold . Another study reported the use of ultrasonic irradiation method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which effectively shortened the reaction time and increased the yield compared to the conventional method .Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” are not detailed in the search results, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity in vitro and in vivo cancer models .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-” include its molecular weight of 135.1267 . The 1H-NMR spectra of similar compounds showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Aplicaciones Científicas De Investigación

Anticancer Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been investigated for their potential as anticancer agents. Several studies have identified compounds within this class that exhibit promising cytotoxicity against cancer cell lines. For instance, compounds 28, 30, 33, 36, and 37 demonstrated notable activity in vitro and in vivo models.

Antiviral Agents

Given the ongoing need for antiviral drugs, researchers have explored the antiviral potential of these compounds. For instance, a recent study highlighted a specific substitution pattern on the pyrazolo[3,4-d]pyrimidine scaffold that warrants further investigation as a Zika virus inhibitor.

Mecanismo De Acción

Target of Action

The primary target of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential therapeutic target for cancer treatment .

Mode of Action

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell proliferation . The compound’s inhibitory effect on CDK2 is significant, with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, demonstrating its potent inhibitory activity .

Biochemical Pathways

The inhibition of CDK2 by 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells where rapid and uncontrolled cell division is a hallmark.

Result of Action

The result of the action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl- is the significant inhibition of cell proliferation . This is achieved through the compound’s potent inhibitory effect on CDK2, leading to cell cycle arrest . In addition to this, the compound also induces apoptosis within cells .

Direcciones Futuras

Propiedades

IUPAC Name |

N-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-9-7-6-4-12-13-8(6)11-5-10-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOJZYQNLIFVLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Prop-2-EN-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

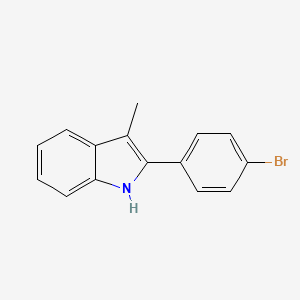

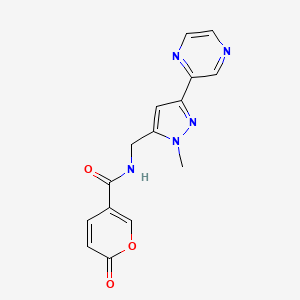

![2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2539098.png)

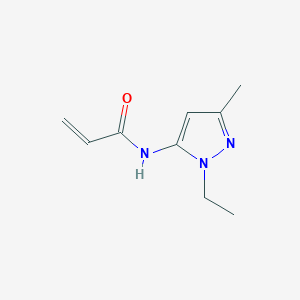

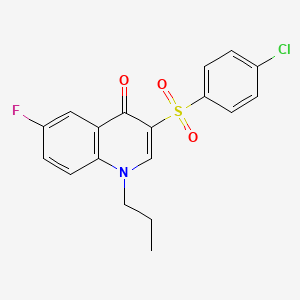

![N-(3-chloro-4-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2539100.png)

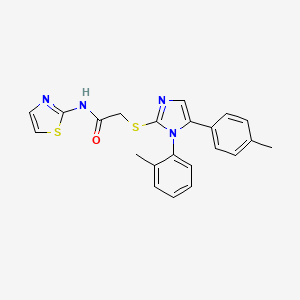

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2539104.png)

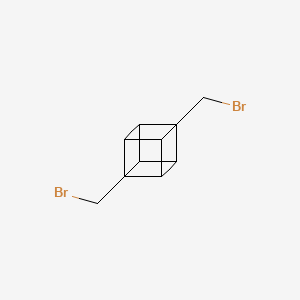

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B2539109.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2539111.png)